Phenyl 2,4,5-trichlorobenzenesulfonate
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Description
Phenyl 2,4,5-trichlorobenzenesulfonate is a chemical compound with the molecular formula C12H7Cl3O3S . It was synthesized via a nucleophilic substitution reaction between phenol and 2,4,5-trichlorobenzenesulfonyl chloride .
Synthesis Analysis
The synthesis of Phenyl 2,4,5-trichlorobenzenesulfonate involves a nucleophilic substitution reaction between phenol and 2,4,5-trichlorobenzenesulfonyl chloride . The use of arene-sulfonates as leaving groups has been explored in synthetic organic chemistry for quite some time .Molecular Structure Analysis
The two aryl rings in Phenyl 2,4,5-trichlorobenzenesulfonate are oriented gauche to one another around the sulfonate S—O bond, with a C—S—O—C torsion angle of 70.68 (16), and the two rings are inclined to one another by 72.40 (7) .Chemical Reactions Analysis
The use of arene-sulfonates as electrophilic substrates in the synthesis of sulfonamides has been explored . A competitive C—O and S—O bond fission has been reported in the reaction of amine nucleophiles with arene-sulfonates .Scientific Research Applications
Synthesis of Sulfonamides
Phenyl 2,4,5-trichlorobenzenesulfonate: is used in the synthesis of sulfonamides, which are a vital class of compounds in medicinal chemistry . Sulfonamides have a broad range of applications, including as antibiotics. The compound serves as a precursor that reacts with amine nucleophiles to form sulfonamides through a nucleophilic substitution reaction.
Crystal Engineering
The crystal structure of Phenyl 2,4,5-trichlorobenzenesulfonate has been studied for its potential in crystal engineering . The orientation of the aryl rings and the interactions within the crystal lattice can influence the formation of ribbons and layers, which is significant in designing materials with specific crystallographic properties.
Organic Synthesis
In organic synthesis, Phenyl 2,4,5-trichlorobenzenesulfonate acts as an electrophilic substrate. It is particularly useful due to its leaving group ability, where the arene-sulfonate group can be replaced by other nucleophiles, allowing for the creation of a wide variety of organic compounds .
Investigating Bond Fission
Researchers use Phenyl 2,4,5-trichlorobenzenesulfonate to study the competition between C—O and S—O bond fission in reactions with nitrogen nucleophiles. This research helps in understanding the factors that influence regioselectivity in chemical reactions .
Luminescence Studies
Phenyl groups, such as those in Phenyl 2,4,5-trichlorobenzenesulfonate, are investigated for their effects on luminescence in materials chemistry. These studies contribute to the development of new materials for organic light-emitting diodes (OLEDs) and other luminescent applications .
Protective Groups in Chemistry
The stability of the sulfonate ester group in Phenyl 2,4,5-trichlorobenzenesulfonate makes it a suitable protecting group in synthetic chemistry. Protecting groups are used to temporarily deactivate a reactive site in a molecule during a chemical reaction to prevent unwanted side reactions .
properties
IUPAC Name |
phenyl 2,4,5-trichlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O3S/c13-9-6-11(15)12(7-10(9)14)19(16,17)18-8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHTYQBVAYYLRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 2,4,5-trichlorobenzenesulfonate |
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